Product packaging for Butyl methanesulfonate(Cat. No.:CAS No. 63732-28-5)

Butyl methanesulfonate

Cat. No.: B7819434
CAS No.: 63732-28-5
M. Wt: 152.21 g/mol
InChI Key: LFLBHTZRLVHUQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Butyl methanesulfonate (CAS 1912-32-9) is an organic sulfonate ester valued in research as a potent alkylating agent and versatile synthetic intermediate . Its core function derives from the excellent leaving group ability of the methanesulfonate anion, making it highly effective in nucleophilic substitution reactions where it transfers its butyl group to target molecules . This mechanism is frequently exploited in organic synthesis for the preparation of more complex compounds, including task-specific ionic liquids like 1-butyl-3-methylimidazolium methane sulfonate, which have shown promise as effective corrosion inhibitors . As an alkylating agent, this compound is a subject of interest in mechanistic studies. Research indicates it can form n-butyl adducts with DNA, which is a key area of investigation for understanding its mutagenic properties . The compound is typically a liquid at room temperature and should be stored in a cool, dark place . It is offered at a high purity level, typically >98.0%, ensuring reliability and consistency for research applications . Attention: This product is for research use only. It is not intended for human or veterinary use or for application in diagnostic procedures .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H12O3S B7819434 Butyl methanesulfonate CAS No. 63732-28-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

butyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O3S/c1-3-4-5-8-9(2,6)7/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFLBHTZRLVHUQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6073281
Record name Methanesulfonic acid, butyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6073281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1912-32-9, 63732-28-5
Record name Butyl methanesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1912-32-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butyl methanesulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001912329
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butane, methylsulfonyloxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063732285
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butyl methanesulfonate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36060
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methanesulfonic acid, butyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6073281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butyl methanesulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.020
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BUTYL METHANESULFONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23G806JP9G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Reaction Pathways of Butyl Methanesulfonate

Advanced Synthetic Routes for Butyl Methanesulfonate (B1217627) and its Isomers

The primary methods for synthesizing butyl methanesulfonate and its isomers (n-butyl, sec-butyl, isobutyl, and tert-butyl) involve the direct esterification of the corresponding alcohol with methanesulfonyl chloride or, less commonly, through transesterification reactions.

The most prevalent and efficient method for preparing this compound is the direct esterification of a butanol isomer with methanesulfonyl chloride (MsCl). This reaction, known as mesylation, involves the nucleophilic attack of the alcohol's hydroxyl group on the highly electrophilic sulfur atom of the methanesulfonyl chloride. libretexts.org This process converts the hydroxyl group into a methanesulfonate (mesylate) group, which is an excellent leaving group in subsequent nucleophilic substitution reactions. ajol.info

The reaction is typically carried out in an anhydrous, non-protic solvent in the presence of a base. chemicalbook.com The base plays a crucial role in neutralizing the hydrochloric acid (HCl) that is generated as a byproduct of the reaction.

A representative reaction for the synthesis of n-butyl methanesulfonate is as follows: n-Butanol + Methanesulfonyl Chloride → n-Butyl Methanesulfonate + Hydrochloric Acid

Detailed experimental procedures show that n-butanol is dissolved in a dried solvent like dichloromethane (B109758) and cooled to 0 °C. chemicalbook.comchemicalbook.com Methanesulfonyl chloride and a base, such as triethylamine (B128534) or pyridine (B92270), are then added. chemicalbook.comchemicalbook.com The reaction mixture is stirred for a period ranging from one to several hours, allowing for the complete conversion of the alcohol to the corresponding ester. chemicalbook.comchemicalbook.com Following the reaction, a workup procedure involving filtration, washing with acidic and basic solutions, and solvent evaporation is employed to isolate the product, which can be further purified by methods like silica (B1680970) gel column chromatography to yield the final product with high purity. chemicalbook.comchemicalbook.com

Transesterification serves as an alternative, though less frequently used, pathway for the synthesis of this compound. This method involves the reaction of a butanol isomer with a different, more readily available sulfonate ester, such as methyl methanesulfonate, in the presence of an acid or base catalyst. The reaction proceeds by substituting the alkyl group of the initial ester with the butyl group from the alcohol.

However, this route is often limited by chemical equilibrium, which may necessitate using a large excess of butanol to drive the reaction to completion. The choice between direct esterification and transesterification depends on the specific requirements of the synthesis and the availability of the starting materials.

The efficiency, yield, and purity of this compound synthesis are highly dependent on the careful control and optimization of several reaction parameters. sigmaaldrich.com These include the choice of solvent, the type and amount of base used, the reaction temperature, and the duration of the reaction.

The choice of solvent is critical for the successful synthesis of this compound. Anhydrous, non-protic solvents are generally preferred to prevent the hydrolysis of the highly reactive methanesulfonyl chloride. Dichloromethane (DCM) is a commonly used solvent due to its inertness and ability to dissolve the reactants. chemicalbook.com Aromatic hydrocarbons such as toluene (B28343) or xylene can also be employed. google.com

The polarity of the solvent can influence the reaction kinetics. Polar aprotic solvents, like dimethylformamide (DMF), may enhance the electrophilicity of the sulfonate group, potentially accelerating the reaction rate. The following table, adapted from studies on analogous sulfonate esters, illustrates the impact of different solvent and base combinations on reaction yield and purity.

SolventBaseTemperature (°C)Yield (%)Purity (%)
Dichloromethane (DCM)Triethylamine (NEt₃)259799
Methyl-THFTriethylamine (NEt₃)259598
Cyclopentyl methyl ether (CPME)Sodium tert-butoxide (NaOtBu)08997

Bases are essential in the esterification of butanol with methanesulfonyl chloride, primarily to act as scavengers for the HCl byproduct. Tertiary amines, such as triethylamine and pyridine, are frequently used for this purpose. chemicalbook.comchemicalbook.comcommonorganicchemistry.com Beyond neutralizing acid, bases like pyridine can also function as nucleophilic catalysts, which can accelerate the reaction. ubc.ca

The stoichiometry of the reactants is a key factor in maximizing yield. Typically, a slight excess of methanesulfonyl chloride (1.2–1.5 equivalents) and the base relative to the alcohol is used to ensure complete conversion of the starting alcohol. chemicalbook.comchemicalbook.com For example, one synthetic procedure specifies using 6.7 mmol of n-butanol with 10.1 mmol of both pyridine and methanesulfonyl chloride. chemicalbook.comchemicalbook.com Another uses 49.3 mmol of n-butanol with 59.2 mmol of methanesulfonyl chloride and triethylamine. chemicalbook.com

Temperature control is crucial for managing the exothermic nature of the reaction and preventing the formation of unwanted byproducts. The reaction is typically initiated at a reduced temperature, often 0 °C, during the addition of the reactive methanesulfonyl chloride. chemicalbook.comchemicalbook.com After the initial addition, the reaction may be allowed to warm to room temperature and stirred for a specified duration to proceed to completion. chemicalbook.comchemicalbook.com

The reaction time can vary depending on the specific reactants and conditions, ranging from one hour to six hours or more. chemicalbook.comchemicalbook.com Monitoring the reaction's progress, for instance, through thin-layer chromatography (TLC), helps determine the optimal reaction time for achieving the highest yield.

The following table summarizes typical reaction parameters from documented syntheses of n-butyl methanesulfonate.

AlcoholBaseSolventTemperatureTimeYieldReference
n-ButanolTriethylamineDichloromethane0 °C1 hQuantitative chemicalbook.com
n-ButanolPyridineDichloromethane0 °C to RT6 h92% chemicalbook.com
tert-ButanolTriethylamineDichloromethane-15 °C1 hQuantitative chemicalbook.com

Optimization of Reaction Parameters in this compound Synthesis

Stereoselective Synthesis of Chiral this compound Isomers

The synthesis of specific stereoisomers of this compound is crucial for applications in asymmetric synthesis, where stereochemistry dictates biological activity and reaction outcomes. Methodologies are broadly categorized into enantioselective and diastereoselective approaches.

Enantioselective Synthesis of 2-Butyl Methanesulfonate

2-Butyl methanesulfonate possesses a chiral center at the second carbon atom, making it a target for enantioselective synthesis. While specific, high-yielding enantioselective preparations are not extensively detailed in common literature, the synthesis of chiral sulfonate esters can be approached through established principles of asymmetric synthesis. One common strategy involves the kinetic resolution of a racemic mixture of 2-butanol (B46777), followed by esterification. Alternatively, enzymatic catalysis or the use of chiral, non-racemic catalysts in the reaction of 2-butanol with methanesulfonyl chloride could theoretically yield an enantiomerically enriched product. Modern methods for creating chiral sulfinyl compounds, for instance, utilize chiral auxiliaries or catalysts to achieve high enantiomeric excess, principles that could be adapted for sulfonate ester synthesis. acs.org

Diastereoselective Synthesis Approaches

Diastereoselective synthesis is a more commonly documented approach for preparing stereochemically complex methanesulfonates. This method typically involves the reaction of a starting material that already contains one or more chiral centers with methanesulfonyl chloride. The pre-existing stereocenter directs the reaction, leading to the preferential formation of one diastereomer over another.

A clear example is the synthesis of 2-(tert-butyl) cyclohexyl methanesulfonate. ajol.info When a chiral alcohol like 2-(tert-butyl)cyclohexanol is reacted with methanesulfonyl chloride in the presence of a base, a mixture of two diastereoisomeric methanesulfonate compounds is formed. ajol.info The ratio of these diastereomers is dependent on the stereochemistry of the starting alcohol and the reaction conditions. This approach is valuable for creating intermediates where the methanesulfonate group is intended to act as a leaving group in subsequent stereospecific nucleophilic substitution reactions. ajol.info

Starting MaterialReagentProduct TypeKey Principle
Chiral Alcohol (e.g., 2-(tert-butyl)cyclohexanol)Methanesulfonyl ChlorideDiastereoisomeric MethanesulfonatesThe existing stereocenter in the alcohol directs the formation of new stereocenters, leading to a mixture of diastereomers.
Cyclic Chiral AlcoholMethanesulfonyl Chloridecis/trans DiastereomersThe facial selectivity of the attack on the alcohol is influenced by steric hindrance from existing substituents on the ring.

Mechanistic Investigations of this compound Formation

The formation of this compound is predominantly achieved through the esterification of butanol with methanesulfonyl chloride. Understanding the underlying mechanisms of this transformation is key to optimizing reaction conditions and yields.

Nucleophilic Substitution Mechanisms in Esterification

The formation of this compound from butanol and methanesulfonyl chloride is a classic example of a nucleophilic substitution reaction. masterorganicchemistry.comwindows.net In this process, the alcohol's hydroxyl group acts as the nucleophile, attacking the electrophilic sulfur atom of the methanesulfonyl chloride. The reaction is typically facilitated by a non-nucleophilic base, such as triethylamine or pyridine, which serves to neutralize the hydrochloric acid byproduct. rsc.org

Role of Leaving Groups in Methanesulfonate Formation

Leaving groups play a dual role in the context of this compound.

In the Synthesis Reaction : During the esterification with methanesulfonyl chloride, the chloride ion (Cl⁻) is the leaving group. The reaction is driven forward by the formation of the stable S-O bond and the subsequent departure of the chloride.

In the Product : The primary utility of synthesizing this compound is to install a highly effective leaving group onto a butyl moiety. The methanesulfonate (mesylate) anion is an excellent leaving group because its negative charge is stabilized through resonance across the three oxygen atoms. pearson.com This stability makes the corresponding methanesulfonate anion a very weak base, which is a key characteristic of a good leaving group. The high reactivity of sulfonate esters like this compound in SN2 reactions is a direct consequence of the exceptional ability of the methanesulfonate group to depart.

Sulfonate EsterAbbreviationStructure of Leaving Group AnionRelative Leaving Group Ability
TriflateOTfCF₃SO₃⁻Excellent
TosylateOTsCH₃C₆H₄SO₃⁻Very Good
Mesylate (Methanesulfonate)OMsCH₃SO₃⁻Good

Kinetic Studies of this compound Synthesis

While specific, detailed kinetic studies on the synthesis of this compound are not widely published, the kinetics can be inferred from studies of similar esterification reactions. For instance, kinetic investigations into the synthesis of butyl phthalates using methanesulfonic acid as a catalyst show that the reaction rate can be modeled to determine the order with respect to each reactant. researchgate.net Similarly, studies on the formation of methyl methanesulfonate have quantified its formation under various conditions, showing a strong dependence on temperature and the presence of acid or base. researchgate.net

A kinetic study of this compound synthesis would likely investigate the following:

Rate Dependence on Reactants : Determining the reaction order with respect to n-butanol, methanesulfonyl chloride, and the base catalyst (e.g., triethylamine).

Temperature Effects : Measuring the reaction rate at different temperatures to calculate the activation energy (Ea), providing insight into the temperature sensitivity of the reaction.

Such studies typically show that the rate of reaction increases with higher concentrations of reactants and at elevated temperatures, until side reactions or degradation become significant. researchgate.net

Illustrative Data for a Hypothetical Kinetic Study
[Butanol] (mol/L)[MsCl] (mol/L)Temperature (°C)Initial Rate (mol L⁻¹ s⁻¹)
0.10.125k₁
0.20.125~2 x k₁
0.10.225~2 x k₁
0.10.135k₂ (> k₁)

Reactivity and Reaction Mechanisms of Butyl Methanesulfonate

Elimination Reactions of Butyl Methanesulfonate (B1217627)

Elimination reactions of butyl methanesulfonate result in the formation of an alkene through the removal of a hydrogen atom from a β-carbon and the methanesulfonate group from the α-carbon. These reactions also proceed through two primary mechanisms: E1 (elimination unimolecular) and E2 (elimination bimolecular).

E1 Mechanism : The E1 mechanism is a two-step process that begins with the same rate-determining step as the S({N})1 reaction: formation of a carbocation. masterorganicchemistry.com In the second step, a weak base (often the solvent) removes a proton from a carbon adjacent to the positive charge (a β-carbon), and the electrons from the C-H bond form a π-bond. masterorganicchemistry.com E1 reactions compete with S({N})1 reactions and are favored by the same conditions: tertiary or secondary substrates, polar protic solvents, and the absence of a strong base. Higher temperatures tend to favor elimination over substitution. masterorganicchemistry.com

tert-Butyl Methanesulfonate is a prime candidate for E1 elimination due to the stability of the intermediate tertiary carbocation.

sec-Butyl Methanesulfonate can also undergo E1 elimination under appropriate conditions.

E2 Mechanism : The E2 mechanism is a single, concerted step where a strong base removes a β-proton simultaneously as the leaving group departs. masterorganicchemistry.com All bond-breaking and bond-forming occur in the same transition state. masterorganicchemistry.com The rate of an E2 reaction is second-order, depending on the concentration of both the substrate and the base. masterorganicchemistry.com This pathway is favored by strong, often sterically hindered, bases and is common for primary, secondary, and tertiary substrates. For secondary and tertiary substrates, E2 often competes with S({N})2 and S({N})1/E1 reactions, respectively. masterorganicchemistry.com

When elimination can result in more than one alkene product, the concepts of regioselectivity and stereoselectivity become important.

Regioselectivity : This refers to the formation of one constitutional isomer over another.

Zaitsev's Rule : In most E1 and E2 reactions, the major product is the more substituted (and therefore more stable) alkene. chemistrysteps.com This is known as the Zaitsev product. For example, the E2 elimination of sec-butyl methanesulfonate with a small, strong base like sodium ethoxide would yield 2-butene (B3427860) as the major product and 1-butene (B85601) as the minor product. youtube.com

Hofmann Product : When a sterically bulky base (e.g., potassium tert-butoxide) is used in an E2 reaction, the less substituted alkene may become the major product. chemistrysteps.com The bulky base preferentially removes the more sterically accessible proton from the less hindered β-carbon, leading to the Hofmann product.

Stereoselectivity : This refers to the preferential formation of one stereoisomer over another (e.g., E vs. Z).

E2 Reactions : The E2 mechanism has a strict stereochemical requirement: the β-hydrogen and the leaving group must be in an anti-periplanar conformation in the transition state. This alignment allows for optimal orbital overlap for the forming π-bond. This requirement dictates the stereochemistry of the resulting alkene. When multiple β-hydrogens are available, the reaction will proceed through the transition state that leads to the more stable alkene, which is typically the (E)- or trans-isomer.

E1 Reactions : The E1 reaction does not have the same strict stereochemical requirement because it proceeds through a planar carbocation intermediate. Deprotonation can occur to form either the (E) or (Z) alkene. However, the (E)-isomer, being the more thermodynamically stable product due to reduced steric strain, is generally formed as the major product.

Hydrolytic Degradation Mechanisms of this compound

Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. In the case of this compound, this involves the cleavage of the sulfonate ester linkage. This degradation can be catalyzed by both acids and bases, and the rate of the reaction is significantly influenced by the pH of the surrounding medium.

Acid-Catalyzed Hydrolysis

The acid-catalyzed hydrolysis of esters, including sulfonate esters like this compound, is a reversible process. libretexts.orglibretexts.org The reaction is initiated by the protonation of the sulfonyl oxygen atom by a hydronium ion (H₃O⁺), which is present in acidic aqueous solutions. libretexts.orgchemguide.co.uk This protonation increases the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack by a water molecule. youtube.com

The water molecule attacks the activated sulfur atom, leading to the formation of a tetrahedral intermediate. Following this, a proton is transferred to the butoxy group (-O-C₄H₉), transforming it into a good leaving group (butanol). The departure of butanol and subsequent deprotonation of the intermediate yields methanesulfonic acid and regenerates the acid catalyst. chemguide.co.uk

Base-Catalyzed Hydrolysis

Under alkaline conditions, the hydrolysis of this compound proceeds via a different, irreversible mechanism. The hydroxide (B78521) ion (OH⁻), a strong nucleophile, directly attacks the electrophilic sulfur atom of the sulfonate ester. chemistrysteps.com This nucleophilic attack results in the formation of a trigonal bipyramidal intermediate. researchgate.net

Influence of pH on Hydrolysis Rates

The rate of hydrolysis of this compound is highly dependent on pH. Both acidic and basic conditions can catalyze the degradation, but the effect is particularly pronounced in alkaline environments. nih.gov

Base-catalyzed hydrolysis rates are typically significantly greater than those observed under neutral or acidic conditions. nih.gov This is because the hydroxide ion is a much stronger nucleophile than a neutral water molecule. As the pH increases, the concentration of hydroxide ions rises, leading to a corresponding increase in the reaction rate. nih.gov For instance, even a small increase in pH from 7.4 to 8.0 can cause a nearly fourfold increase in the hydrolysis rate of similar esters. nih.gov Conversely, while acid catalysis occurs, the effect on the rate is often less dramatic. Research on a similar methanesulfonate ester showed that reducing the pH from approximately 10 to a neutral range of 7-8 had little effect on its hydrolysis, which was dominated by the water rate in this range. researchgate.net

Table 1: Qualitative Influence of pH on this compound Hydrolysis Rate

pH RangeConditionPrimary NucleophileRelative Rate of Hydrolysis
1 - 3Strongly AcidicH₂O (catalyzed by H₃O⁺)Moderate
4 - 6Weakly AcidicH₂OSlow
7NeutralH₂OSlow
8 - 10Weakly BasicOH⁻Fast
11 - 14Strongly BasicOH⁻Very Fast

Identification of Hydrolysis Products

Regardless of whether the hydrolysis is acid- or base-catalyzed, the final products are the same. The principal products resulting from the hydrolytic cleavage of this compound are butanol and methanesulfonic acid. libretexts.org

Oxidative and Reductive Transformations

The scientific literature does not extensively detail specific oxidative or reductive transformations of this compound. The methanesulfonate (mesylate) group is generally considered a robust functional group that is stable and resistant to many oxidative and reductive conditions. The sulfur atom is in its highest oxidation state (+6), making it resistant to further oxidation. While the butyl group could theoretically be oxidized or reduced under harsh conditions, these are not typical reactions associated with this compound in standard chemical applications.

Reactions with Biological Macromolecules (Excluding Dosage/Administration)

This compound is an alkylating agent, meaning it can transfer its butyl group to nucleophilic sites on other molecules, including biological macromolecules. This reactivity is central to its biological effects. The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism, where the methanesulfonate anion serves as an excellent leaving group.

DNA Alkylation: In vitro studies have shown that this compound reacts with DNA to form n-butyl adducts. nih.govoup.com The nucleophilic centers in DNA, particularly the nitrogen and oxygen atoms of the purine (B94841) and pyrimidine (B1678525) bases, can attack the primary carbon of the butyl group. A preferential site for this alkylation is the N7 position of guanine (B1146940) residues. The reaction with thymine (B56734) residues has also been observed. oup.com Unlike some other alkylating agents, the reaction with this compound proceeds cleanly to give only n-butyl adducts, without rearrangement of the alkyl group. oup.com

Protein Alkylation: Proteins contain numerous nucleophilic amino acid residues that are potential targets for alkylation. Analogous compounds like methyl methanesulfonate have been shown to alkylate proteins, with lysine's epsilon-amino group being a major target. nih.gov By extension, this compound can react with nucleophilic side chains of amino acids such as lysine (B10760008) (amino group), histidine (imidazole ring), and cysteine (thiol group). researchgate.net The mechanism involves the nucleophilic attack by the amino acid residue on the butyl group, displacing the methanesulfonate anion.

Table 2: Alkylation Targets of this compound

MacromoleculeNucleophilic Site (Example)Resulting AdductReaction Type
DNAN7 of Guanine7-n-butylguanineSₙ2 Alkylation
DNAO6 of GuanineO⁶-n-butylguanineSₙ2 Alkylation
DNAThymine ResiduesO-butylthymineSₙ2 Alkylation
Proteinε-amino group of LysineN-ε-n-butyllysineSₙ2 Alkylation
ProteinThiol group of CysteineS-n-butylcysteineSₙ2 Alkylation

Alkylation of DNA Bases and Formation of DNA Adducts

This compound reacts with DNA to form a variety of adducts, which are covalent attachments of the butyl group to the DNA bases. The formation of these adducts can lead to mutations and cellular toxicity. The specific sites and relative amounts of these adducts are influenced by the reaction mechanism of the alkylating agent.

One of the most significant reactions of this compound with DNA is the alkylation of the O⁶ position of guanine, forming O⁶-n-butylguanine. This particular adduct is considered a pro-mutagenic lesion because it can lead to mispairing during DNA replication, specifically causing G:C to A:T transitions.

In an in vitro study, the reaction of n-butyl methanesulfonate with calf thymus DNA resulted in the formation of O⁶-n-butylguanine. The ratio of O⁶-n-butylguanine to 7-n-butylguanine was found to be 0.022. nih.gov This indicates that while O⁶-alkylation occurs, it is a less frequent event compared to N⁷-alkylation of guanine. The relative amounts of different adducts formed upon reaction with 10 mM n-butyl methanesulfonate are detailed in the table below.

Table 1: DNA Adducts Formed by n-Butyl Methanesulfonate

Adduct Amount (μmol adduct/mol DNA-P)
O⁶-n-butylguanine 0.13
7-n-butylguanine 5.9
3-n-butyladenine 0.8
O²-n-butyldeoxythymidine 0.01

Data from Saffhill, R. (1984). nih.gov

N-alkylation is a more common outcome of DNA modification by this compound compared to O-alkylation. The primary sites of N-alkylation are the N⁷ position of guanine and the N³ position of adenine.

The reaction of n-butyl methanesulfonate with DNA in vitro predominantly forms 7-n-butylguanine, which is the most abundant adduct. nih.gov While N⁷-alkylation of guanine does not directly lead to mispairing in the same way as O⁶-alkylation, it can destabilize the glycosidic bond, leading to depurination and the formation of an apurinic (AP) site, which is a non-coding lesion and can be mutagenic if not repaired. researchgate.net

Another significant N-alkylation product is 3-n-butyladenine. nih.gov The formation of this adduct can block DNA replication and is cytotoxic. The table above provides the quantitative data for the formation of these N-alkylated adducts. nih.gov Additionally, research has shown that various alkyl methanesulfonates, including this compound, can lead to the formation of 7-methylguanine (B141273) in addition to their specific alkylation adducts, possibly through transesterification with methyl donors in biological systems. nih.gov

The term "bulky adduct" generally refers to large, structurally complex DNA lesions that can cause significant distortion of the DNA helix. While the n-butyl group is larger than a methyl or ethyl group, whether it forms what is classically considered a "bulky adduct" is a matter of context. The size of the alkyl group in n-alkyl methanesulfonates does influence the biological response to the resulting DNA adducts.

Studies have shown that the mutagenic potential of alkyl methanesulfonates can be influenced by the structure of the alkyl group. For instance, secondary methanesulfonates like 2-butyl methanesulfonate, which have a higher S(N)1 reactivity, exhibit high mutagenicity. mdpi.comku.edu This is in contrast to primary compounds with high S(N)2 reactivity. mdpi.com The increased bulk of the alkyl group can affect the efficiency and fidelity of DNA repair and replication processes. Larger adducts may be more likely to be recognized by nucleotide excision repair (NER) pathways, which typically handle bulky, helix-distorting lesions. nih.gov The conformation of the adducted DNA can be influenced by the size and shape of the adducted moiety, which in turn can impact its repairability and mutagenic potential.

Interaction with Proteins and Enzymes

While specific studies detailing the interaction of this compound with proteins and enzymes are limited, the general reactivity of alkylating agents suggests that it will form covalent adducts with nucleophilic amino acid residues. The primary targets for alkylation in proteins are the side chains of cysteine (thiol group), histidine (imidazole ring), and lysine (ε-amino group).

Alkylation of proteins can lead to a variety of functional consequences, including altered enzyme activity, disruption of protein-protein interactions, and changes in protein localization and stability. For instance, alkylating agents can act as enzyme inhibitors by modifying critical amino acid residues within the active site of an enzyme. This inhibition can be irreversible if a stable covalent bond is formed. The specific proteins targeted by this compound in a cellular context would depend on factors such as the protein's abundance, localization, and the accessibility of its nucleophilic residues. Mass spectrometry-based proteomics is a powerful tool for identifying and quantifying protein adducts, which could be applied to characterize the protein targets of this compound.

Mechanisms of Covalent Binding to Hepatic Tissue

The liver is a primary site of metabolism for many xenobiotics, and the covalent binding of reactive metabolites to hepatic macromolecules is a key mechanism of drug-induced liver injury. While specific data on the covalent binding of this compound to hepatic tissue is not extensively documented, its nature as an alkylating agent suggests a potential for such interactions.

Alkylating agents can directly react with nucleophilic sites on proteins and nucleic acids within liver cells. The extent of covalent binding would be influenced by the rate of uptake of this compound into hepatocytes, its intracellular concentration, and the presence of competing nucleophiles such as glutathione (B108866) (GSH). GSH can detoxify electrophilic compounds by forming conjugates, thus protecting cellular macromolecules from adduction. A decrease in cellular GSH levels could therefore increase the extent of covalent binding to hepatic proteins and DNA.

The consequences of covalent binding to hepatic tissue can include cytotoxicity, immune responses, and carcinogenesis. The modification of critical cellular proteins can disrupt essential cellular functions, leading to cell death. Furthermore, protein adducts can act as haptens, triggering an immune response that contributes to liver damage. The formation of DNA adducts in hepatocytes can lead to mutations and the initiation of cancer.

Degradation Pathways and Stability Studies of Butyl Methanesulfonate

Forced Degradation Studies for Stability Profiling

The stability profile of Butyl methanesulfonate (B1217627) is assessed through forced degradation studies, which intentionally expose the compound to extreme conditions to accelerate its breakdown. researchgate.net This process is vital for identifying potential degradation products and understanding the chemical vulnerabilities of the molecule. pharmtech.com Stress testing typically includes exposure to various hydrolytic, oxidative, photolytic, and thermal conditions. sapub.orgsgs.com

Hydrolysis represents a primary degradation pathway for Butyl methanesulfonate. The compound undergoes hydrolytic degradation across various pH conditions, including acidic, basic, and neutral environments. The principal degradation products resulting from this process are butanol and methanesulfonic acid.

Studies on the kinetics of this reaction indicate that the hydrolysis of this compound follows pseudo-first-order kinetics, with this behavior being particularly noted under alkaline (basic) conditions. For many compounds, degradation is found to be extensive under alkaline conditions, often proceeding through base-catalyzed hydrolysis. nih.gov While hydrolysis can occur at neutral pH, the rate can be significantly influenced by the presence of acids or bases. enovatia.com

Table 1: Summary of Hydrolytic Degradation of this compound
Stress ConditionObserved DegradationPrimary Degradation ProductsKinetic Profile
AcidicDegradation occursButanol, Methanesulfonic acidData not specified
Basic (Alkaline)Extensive degradationButanol, Methanesulfonic acidPseudo-first-order
NeutralDegradation occursButanol, Methanesulfonic acidData not specified

Oxidative degradation is a common stress condition evaluated in forced degradation studies. sapub.org This involves exposing the substance to oxidizing agents to determine its susceptibility to oxidation. While specific studies detailing the oxidative degradation products of this compound are not extensively documented in the provided literature, this stress condition is a standard component of stability profiling. researchgate.netsgs.com For other chemical compounds, mild degradation has been observed under oxidative stress. nih.gov The process can help identify potential liabilities of the molecule in an oxidative environment, which is crucial for determining appropriate storage and handling conditions. pharmtech.com

Photostability testing is another integral part of forced degradation studies, designed to assess the effect of light exposure on a substance. sapub.orgscience.gov Methanesulfonate esters as a class of compounds have been noted to potentially form sulfonic acids and alkyl radicals when exposed to UV light. Although specific photolytic degradation products for this compound are not detailed, the general sensitivity of related compounds to light suggests this is a relevant degradation pathway to consider. osti.gov Such studies help in determining if the substance needs protection from light during storage and formulation. science.gov

Thermal stress testing is employed to evaluate the stability of a compound at elevated temperatures. sapub.org The methanesulfonate group is generally stable, with the thermal decomposition of related metal methanesulfonates initiating at temperatures above 400°C. researchgate.net For other related compounds, such as imidazolium (B1220033) methanesulfonates, the dominant thermal decomposition mechanism is predicted to be an SN2 pathway. High-temperature pyrolysis studies on other butyl-containing materials have shown decomposition occurs via radical formation, leading to smaller volatile products. osti.gov These findings suggest that significant thermal energy is required to induce the decomposition of the methanesulfonate moiety.

Identification and Characterization of Degradation Products

A primary goal of forced degradation studies is the identification and structural elucidation of the resulting degradation products. pharmtech.com This information is key to understanding the degradation pathways and ensuring that analytical methods can adequately detect and quantify any potential impurities that may arise during the shelf life of the product. sapub.org

Mass spectrometry (MS), particularly when coupled with chromatographic techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is a powerful tool for the identification and characterization of degradation products. osti.govjapsonline.com Electrospray ionization (ESI) is a commonly used soft ionization technique in LC-MS for analyzing polar and thermally labile molecules.

High-resolution mass spectrometry with ESI has been successfully used to confirm the molecular structure of synthesized n-butyl methanesulfonate. chemicalbook.com In one analysis, the calculated value for the sodium adduct of this compound ([C₅H₁₂SO₃ + Na]⁺) was 175.0405, with a measured value of 175.0401, demonstrating the accuracy of the technique for structural confirmation. chemicalbook.com

Furthermore, tandem mass spectrometry (MS/MS or MSⁿ) methods, such as Multiple Reaction Monitoring (MRM), provide high sensitivity and specificity for quantifying trace levels of sulfonate esters and their degradation products. nih.govresearchgate.net ESI-MSⁿ has been effectively used to characterize the forced degradation products of various pharmaceutical compounds by analyzing their fragmentation patterns. nih.gov

Table 2: Application of ESI-MS in the Analysis of this compound
Analytical GoalTechniqueFindingReference
Structural ConfirmationHigh-Resolution Mass Spectrometry (ESI)Confirmed the mass of the [M+Na]⁺ adduct at m/z 175.0401. chemicalbook.com
Trace Level Analysis of Related CompoundsLC/MS/MS with ESIMRM mode provides high sensitivity and specificity for quantification. nih.gov
Characterization of Degradation ProductsESI-MSⁿ and LC-ESI-MSUsed to elucidate the structures of degradation products of other drugs based on fragmentation patterns. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound and its degradation products. mnstate.edu By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and chemical environment of atoms within a molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound provides characteristic signals that correspond to the different protons in the butyl and methyl groups. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the methanesulfonate group.

A triplet corresponding to the terminal methyl protons (CH₃) of the butyl group typically appears at the most upfield region.

Multiplets for the two methylene (B1212753) groups (CH₂) in the middle of the butyl chain are observed at intermediate chemical shifts.

A triplet for the methylene group directly attached to the oxygen atom (O-CH₂) is shifted downfield due to the deshielding effect of the electronegative oxygen.

A singlet for the methyl protons of the methanesulfonate group (CH₃-SO₃) appears at a distinct downfield position.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal.

The carbon of the terminal methyl group of the butyl chain appears at the highest field.

The signals for the methylene carbons of the butyl group are found at progressively lower fields as they get closer to the oxygen atom.

The carbon of the methylene group bonded to the oxygen atom is significantly deshielded.

The carbon of the methyl group in the methanesulfonate moiety also has a characteristic chemical shift.

Structural Elucidation of Degradation Products: The primary degradation pathway for this compound is hydrolysis, which yields butanol and methanesulfonic acid. NMR spectroscopy is instrumental in confirming the identity of these degradation products.

Butanol: The ¹H NMR spectrum of 1-butanol, for instance, shows a distinct triplet for the hydroxyl proton (OH), a triplet for the terminal methyl group, and multiplets for the three methylene groups. thermofisher.comchemicalbook.com The chemical shifts and splitting patterns are well-documented and can be used for unambiguous identification. docbrown.info

Methanesulfonic Acid: The ¹H NMR spectrum of methanesulfonic acid would show a singlet for the methyl protons, typically at a different chemical shift compared to the parent ester, and a broad signal for the acidic proton.

By comparing the NMR spectra of a degraded sample of this compound with the spectra of the pure compound and its expected degradation products, researchers can confirm the degradation pathway and identify any other minor byproducts that may have formed. consensus.appresearchgate.netupi.edu

A representative table of expected ¹H and ¹³C NMR chemical shifts for this compound is provided below.

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
CH₃ (butyl)~0.9~13.5
CH₂ (butyl, C3)~1.4~18.7
CH₂ (butyl, C2)~1.7~31.1
O-CH₂ (butyl, C1)~4.2~70.0
CH₃ (mesyl)~3.0~37.3
Note: These are approximate values and can vary depending on the solvent and instrument used. chemicalbook.com

Chromatographic Separations (HPLC, GC)

Chromatographic techniques are essential for the separation, identification, and quantification of this compound and its degradation products from complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC is frequently used, where a nonpolar stationary phase is paired with a polar mobile phase.

Stationary Phase: A C18 column is a common choice for the separation of alkyl methanesulfonates.

Mobile Phase: A mixture of acetonitrile (B52724) and water or a buffer solution is typically used as the mobile phase. nih.gov The composition of the mobile phase can be adjusted to optimize the separation of the parent compound from its degradation products.

Detection: Since this compound lacks a strong chromophore, direct UV detection can be challenging. nih.gov Derivatization with a UV-absorbing reagent can be employed to enhance detection sensitivity. nih.gov Alternatively, mass spectrometry (LC-MS) can be used as a detector for highly sensitive and specific analysis.

Gas Chromatography (GC): GC is a powerful technique for the analysis of volatile compounds. This compound and its degradation product, butanol, are sufficiently volatile for GC analysis.

Column: A capillary column with a nonpolar or moderately polar stationary phase, such as a DB-5 or DB-WAX, is often used. globalresearchonline.netresearchgate.net

Injection: A split/splitless inlet is typically used for sample introduction.

Detection: A Flame Ionization Detector (FID) provides good sensitivity for hydrocarbon-containing compounds. For more definitive identification, a mass spectrometer (GC-MS) is used as the detector. globalresearchonline.netjapsonline.com GC-MS allows for the identification of compounds based on their mass spectra, which serve as a molecular fingerprint. nist.gov

The following table summarizes typical chromatographic conditions for the analysis of this compound.

Technique Column Mobile Phase/Carrier Gas Detector
HPLC C18Acetonitrile/WaterUV (with derivatization) or MS
GC DB-5 or DB-WAXHelium or NitrogenFID or MS

Kinetic Studies of Degradation Processes

Kinetic studies are performed to understand the rate at which this compound degrades and the factors that influence this rate. This information is vital for determining its stability and environmental fate.

The degradation of this compound, primarily through hydrolysis, is often found to follow pseudo-first-order kinetics, particularly in aqueous solutions where water is in large excess. The rate of degradation can be described by the following equation:

Rate = k[this compound]

where 'k' is the pseudo-first-order rate constant. The half-life (t₁/₂) of the compound, which is the time required for its concentration to decrease by half, can be calculated from the rate constant using the equation:

t₁/₂ = 0.693 / k

The degradation rate is typically determined by monitoring the decrease in the concentration of this compound over time using chromatographic techniques like HPLC or GC.

A hypothetical dataset for the first-order degradation of this compound is presented in the table below.

Time (hours) Concentration of this compound (mM) ln[Concentration]
010.02.303
108.52.140
207.21.974
306.11.808
405.21.649
504.41.482

By plotting ln[Concentration] versus time, a straight line is obtained for a first-order reaction, and the rate constant 'k' is the negative of the slope.

The activation energy (Ea) is the minimum amount of energy required for a chemical reaction to occur. For the decomposition of this compound, the activation energy can be determined by studying the effect of temperature on the reaction rate. The relationship between the rate constant (k), temperature (T), and activation energy is described by the Arrhenius equation:

k = A * e^(-Ea / RT)

where 'A' is the pre-exponential factor, 'R' is the gas constant, and 'T' is the absolute temperature in Kelvin. By measuring the rate constant at different temperatures, the activation energy can be calculated from the slope of the Arrhenius plot (ln(k) vs. 1/T).

Studies on related sulfonate esters have shown activation energies for solvolysis reactions, which provide an indication of the energy barrier for the decomposition of this compound. enovatia.com

The following table shows hypothetical rate constants at different temperatures and the corresponding calculated activation energy.

Temperature (°C) Temperature (K) 1/T (K⁻¹) Rate Constant, k (s⁻¹) ln(k)
40313.150.003191.5 x 10⁻⁵-11.10
50323.150.003094.5 x 10⁻⁵-9.99
60333.150.003001.2 x 10⁻⁴-9.03
70343.150.002913.0 x 10⁻⁴-8.11

From an Arrhenius plot of this data, the activation energy (Ea) can be calculated.

The stability of this compound is significantly influenced by environmental factors, most notably pH and temperature.

Influence of pH: The hydrolysis of this compound is subject to both acid- and base-catalyzed pathways, though the base-catalyzed route is generally more significant for sulfonate esters.

Acidic Conditions (Low pH): Under acidic conditions, the hydrolysis rate is relatively slow.

Neutral Conditions (pH ~7): At neutral pH, hydrolysis proceeds at a moderate rate.

Alkaline Conditions (High pH): The rate of hydrolysis increases significantly with increasing pH. This is due to the nucleophilic attack of the hydroxide (B78521) ion (OH⁻) on the electrophilic carbon atom of the butyl group, leading to the displacement of the methanesulfonate leaving group. Studies on other esters have demonstrated a predictable increase in the rate of ester hydrolysis with an increase in pH. researchgate.net

Influence of Temperature: As described by the Arrhenius equation, the rate of degradation of this compound is highly dependent on temperature. An increase in temperature provides more kinetic energy to the molecules, increasing the frequency and energy of collisions, which leads to a higher reaction rate. Stability studies are often conducted at elevated temperatures (accelerated stability testing) to predict the shelf-life of a compound under normal storage conditions. europa.eufda.gov.ph The rate of degradation is expected to increase exponentially with a linear increase in temperature. nih.gov

Toxicological Mechanisms and Biological Activity Excluding Dosage/administration

Genotoxicity and Mutagenicity Mechanisms of Alkyl Methanesulfonates

Alkyl methanesulfonates, including butyl methanesulfonate (B1217627), are recognized as potentially genotoxic agents due to their capacity to act as alkylating agents. future4200.com This means they can attach alkyl groups to DNA, leading to mutations and other forms of genetic damage. asianjpr.comnih.gov The specific mechanisms underlying their genotoxicity are multifaceted and are influenced by their chemical reactivity and interaction with cellular repair systems. nih.govresearchgate.net

The genotoxicity of alkyl methanesulfonates is closely linked to their chemical reaction mechanism, specifically whether they react via an SN1 (unimolecular nucleophilic substitution) or SN2 (bimolecular nucleophilic substitution) pathway. organic-chemistry.org The reaction pathway influences which atoms in the DNA molecule are alkylated.

SN1 Reactivity: Compounds with higher SN1 reactivity, such as secondary methanesulfonates like 2-butyl methanesulfonate, tend to show high mutagenicity. nih.govresearchgate.net This pathway favors the alkylation of oxygen atoms in DNA bases (O-alkylation), such as the O6 position of guanine (B1146940). future4200.comresearchgate.net O6-alkylation is a significant lesion that can lead to mispairing during DNA replication and is a predominant factor in causing back mutations in bacterial test systems. future4200.comnih.gov

SN2 Reactivity: Primary compounds with high SN2 reactivity, such as methyl methanesulfonate, also exhibit significant mutagenic activity. nih.govresearchgate.net This pathway favors the alkylation of nitrogen atoms (N-alkylation). nih.gov While O-alkylation is often more directly linked to mutations, high SN2 reactivity can also induce error-prone repair mechanisms that result in mutations. nih.gov

Secondary methanesulfonates with very high SN1 character, like isopropyl methanesulfonate and 2-butyl methanesulfonate, have demonstrated the highest mutagenic effects in some bacterial strains. researchgate.net However, extremely high SN1 reactivity can lead to lower mutagenic activity due to the compound's instability and rapid hydrolysis, which reduces its half-life. nih.govresearchgate.net

Butyl methanesulfonate and other related compounds are capable of inducing the SOS response, a global DNA repair system in bacteria like Escherichia coli. nih.govnih.govnih.gov This response is triggered by the presence of DNA damage, which stalls the replication fork and leads to the accumulation of single-stranded DNA (ssDNA). nih.govfrontiersin.org

The key proteins in this system are RecA and LexA. semanticscholar.org When RecA binds to ssDNA, it becomes activated and facilitates the self-cleavage of the LexA repressor protein. frontiersin.org This cleavage de-represses more than 50 genes involved in DNA repair and damage tolerance. frontiersin.org

Studies using the SOS-chromotest with E. coli strain PQ37 have shown that methanesulfonates with higher SN1 reactivity generally induce a stronger SOS response. nih.gov This suggests that O-alkylation of DNA bases is a more potent trigger for the SOS system than N-alkylation. nih.govnih.gov An exception is methyl methanesulfonate, which has low SN1 reactivity but very high SN2 reactivity and still produces a strong SOS-inducing effect. nih.gov

The mutagenic potential of this compound is frequently evaluated using the Ames test, which employs various strains of Salmonella typhimurium. future4200.comnih.gov Strains TA100 and TA1535 are particularly relevant as they detect base-pair substitution mutations. nih.gov

This compound has been shown to be a direct-acting mutagen in S. typhimurium strain TA100, meaning it does not require metabolic activation to exert its effect. future4200.com The mutagenic activity in this strain is driven by nucleophilic substitution (SN1 or SN2) reactions with DNA. future4200.com Specifically, SN1-type methanesulfonates are thought to cause mutations primarily through O6-guanine alkylation, which subsequently leads to GC→AT transition mutations. future4200.com

Strain TA100 contains the pKM101 plasmid, which enhances SOS mutagenesis, making it generally more sensitive for detecting mutagens compared to TA1535, which lacks this plasmid. nih.gov Studies have demonstrated a good correlation between the mutagenicity of methanesulfonates in S. typhimurium TA100 and their ability to induce the SOS response in E. coli. nih.gov

Table 1: Mutagenicity of Selected Methanesulfonic Acid Esters in S. typhimurium TA100

Beyond point mutations, this compound can induce larger-scale genetic damage, such as chromosomal aberrations and micronucleus formation, in mammalian cells. future4200.comnih.gov These events are indicative of clastogenic (chromosome-breaking) or aneugenic (chromosome loss/gain) activity.

A micronucleus is a small, extra nucleus that forms in a cell's cytoplasm after cell division, containing either a whole chromosome or a fragment of a chromosome that was not incorporated into the daughter nuclei. univali.br The in vitro micronucleus test using cell lines like L5178Y mouse lymphoma cells is a standard method for assessing this type of damage. future4200.com

Studies have shown that various methanesulfonates, including butyl esters, are positive in the micronucleus test. future4200.com The potency of these compounds to induce micronuclei appears to depend only partially on their total alkylating activity (both SN1 and SN2). nih.gov Interestingly, an inverse correlation has been observed between the potency in the micronucleus assay and the Ames test, suggesting that the primary mechanism for micronucleus induction is not the O-alkylation that drives point mutations in Salmonella. nih.gov Instead, it is hypothesized that alkylation of proteins, such as those in the mitotic spindle apparatus, may play a more decisive role in causing the chromosomal damage that leads to micronucleus formation. nih.gov

The mouse lymphoma assay (MLA) using L5178Y TK+/- cells is a key test for detecting a wide range of genetic events, from point mutations to large-scale chromosomal alterations. nih.govspringernature.com The assay measures forward mutations at the thymidine (B127349) kinase (TK) gene. nih.gov A significant feature of the MLA is its ability to distinguish between two types of mutant colonies based on their growth rate:

Normally Growing (Large Colony) Mutants: These are generally associated with intragenic mutations, such as point mutations, that inactivate the TK enzyme. nih.govnih.govspringernature.com

Slowly Growing (Small Colony) Mutants: The induction of these mutants is typically linked to more extensive genetic damage, including large deletions and chromosomal rearrangements that affect the TK gene and surrounding regions. nih.govnih.govspringernature.com

Chemicals like methyl methanesulfonate (MMS) predominantly induce small-colony mutants, suggesting its mechanism involves causing significant chromosomal damage. nih.gov In contrast, ethyl methanesulfonate (EMS) tends to produce more large-colony mutants, indicative of gene-level mutations. nih.gov The ability of this compound to induce both types of colonies would provide insight into its specific mutagenic mechanisms, with a higher proportion of small colonies pointing towards clastogenic activity.

When this compound alkylates DNA, cells activate a complex network of DNA repair pathways to remove the lesions and maintain genomic integrity. nih.govnih.gov The primary adducts formed by methanesulfonates are N7-methylguanine and N3-methyladenine. nih.gov

The main pathway for repairing this type of damage is Base Excision Repair (BER) . nih.govbohrium.com The BER process is initiated by a DNA glycosylase that recognizes and removes the damaged base, creating an apurinic/apyrimidinic (AP) site. nih.gov This site is then further processed by other enzymes to restore the correct DNA sequence. nih.gov In bacterial systems, strains lacking certain alkyl base glycosylases show increased sensitivity to methanesulfonates, highlighting the critical role of BER in mitigating their genotoxic effects. nih.govnih.gov

Other pathways can also be involved. Homologous Recombination (HR) is important for repairing stalled or collapsed replication forks that can result from encountering DNA adducts, and cells deficient in HR are often hypersensitive to alkylating agents like MMS. nih.govoup.com The entire process is part of a broader DNA Damage Response (DDR), which senses the damage, signals its presence, and coordinates the repair machinery, potentially including cell cycle arrest to allow time for repair. nih.govumsha.ac.ir

Table 2: Compound Names Mentioned

Cytotoxicity and Cell Survival Studies

The cytotoxic effects of this compound (BMS) have been evaluated across various cell lines, demonstrating its capacity to reduce cell viability and survival. Standard assays for assessing cytotoxicity measure parameters like metabolic activity, cell proliferation, and membrane integrity. cellsignal.com Methods such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are commonly employed, where the reduction of a tetrazolium salt to a colored formazan (B1609692) product by mitochondrial dehydrogenases serves as an indicator of metabolically active, viable cells. cellsignal.comsigmaaldrich.comnih.gov

A comparative study on four diploid human lymphoblast lines (MIT-2, WI-L2, MGL8B-2, and GM 130) investigated the toxic and mutagenic effects of a 24-hour exposure to BMS. nih.gov Three of the cell lines—MIT-2, WI-L2, and MGL8B-2—exhibited similar sensitivity to the toxic effects of the compound. In contrast, the GM 130 cell line showed significant resistance to both the cytotoxic and mutagenic actions of BMS. nih.gov Further research into the optically active enantiomers of a related compound, 2-butyl methanesulfonate (2-BMS), found that both the (R) and (S) forms, as well as the racemic mixture, were cytotoxic. sigmaaldrich.com

In broader studies of sulfonic acid esters, methanesulfonic acid iso-butyl ester was reported to be weakly positive for genotoxicity, but only at concentrations that were already excessively cytotoxic to the cells. future4200.com This highlights the interplay between overt cytotoxicity and the induction of genetic damage. The ultimate fate of a cell exposed to an alkylating agent like BMS depends on the extent of DNA damage; the damage may be repaired, or if it is too extensive, it can trigger programmed cell death (apoptosis), leading to a reduction in cell survival. nih.gov

Table 1: Comparative Cytotoxicity of this compound in Human Lymphoblast Lines
Cell LineRelative Sensitivity to Cytotoxicity
MIT-2Sensitive
WI-L2Sensitive
MGL8B-2Sensitive
GM 130Resistant
Data derived from a comparative study on the toxic effects of BMS exposure. nih.gov

Idiosyncratic Drug Toxicity and Reactive Metabolite Formation

Idiosyncratic drug reactions are adverse effects that are unpredictable and occur in a small subset of individuals, not being readily explained by the known pharmacology of the drug. nih.gov A common mechanism underlying this type of toxicity is the metabolic bioactivation of a drug into a chemically reactive metabolite. cambridgemedchemconsulting.comwashington.edu These reactive metabolites can covalently bind to cellular macromolecules like proteins, leading to cellular stress, DNA damage, and potentially triggering an immune response. cambridgemedchemconsulting.comwashington.edu

This mechanism is often associated with drugs that undergo metabolism by enzymes such as cytochrome P450s to form reactive species like epoxides or quinones. cambridgemedchemconsulting.com However, for direct-acting alkylating agents like this compound, the primary mechanism of toxicity is not dependent on metabolic activation. Its toxicity stems from its intrinsic chemical reactivity, allowing it to directly alkylate DNA and other nucleophiles without prior enzymatic conversion. researchgate.net

While the formation of unique, host-specific reactive metabolites is a hallmark of classic idiosyncratic toxicity, the literature for this compound and similar simple alkyl sulfonates points towards a mechanism of direct genotoxicity. The adverse effects are a direct consequence of the compound's inherent ability to act as an alkylating agent. Therefore, its toxicity is generally not considered idiosyncratic in the traditional sense, as the risk is not primarily determined by individual variations in metabolic pathways that create a reactive metabolite, but rather by the direct chemical reaction of the parent compound with cellular targets. nih.govcambridgemedchemconsulting.com

In Silico Toxicology Prediction for this compound and its Degradation Products

In silico toxicology utilizes computational models to predict the potential adverse effects of chemicals, thereby reducing the need for animal testing and providing early-stage safety assessments. pozescaf.comnih.gov These predictive methods are based on the principle that a chemical's biological activity is related to its structure. nih.gov The two primary approaches are statistical-based methods, such as Quantitative Structure-Activity Relationship (QSAR) models, and expert rule-based systems. researchgate.net

For this compound, in silico models can predict its toxicological profile based on its structural features. Expert rule-based systems would identify the sulfonate ester moiety as a "structural alert" for potential genotoxicity, as this functional group is known to be associated with alkylating agents. future4200.comresearchgate.net QSAR models would provide a quantitative prediction of endpoints like mutagenicity or carcinogenicity by comparing this compound to a database of structurally similar chemicals with known toxicities. researchgate.netnih.gov These models would consider physicochemical properties influenced by the butyl group, such as lipophilicity and steric factors, to refine the prediction.

A study assessing 19 different sulfonic acid esters employed a computer-aided structure evaluation system (MCASE) to predict mutagenicity in the Ames test. future4200.com The system correctly predicted that methanesulfonic acid esters would be positive in the test. future4200.com Such models can be invaluable for discriminating between active and inactive compounds and for prioritizing chemicals for further testing. future4200.comnih.gov

These computational tools can also be applied to predict the toxicity of the degradation products of this compound, which are primarily butanol and methanesulfonic acid. By inputting the structures of these degradation products into predictive software, a toxicological profile for each can be generated, allowing for a more comprehensive risk assessment of the parent compound and its environmental or metabolic fate. pozescaf.comnih.gov

Analytical Methodologies for Butyl Methanesulfonate

Chromatographic Techniques for Detection and Quantification

Chromatographic techniques are essential for the separation, identification, and quantification of butyl methanesulfonate (B1217627), often in complex matrices such as active pharmaceutical ingredients (APIs). The choice of method depends on factors like the required sensitivity, the nature of the sample, and the specific analytical goals.

Gas Chromatography (GC) with Flame Ionization Detection (FID)

Gas chromatography is a robust technique for the analysis of volatile compounds like butyl methanesulfonate. When coupled with a Flame Ionization Detector (FID), it offers a reliable method for quantification. However, due to the potential for thermal degradation and the high sensitivity required for genotoxic impurity analysis, GC is more commonly paired with a mass spectrometer. oup.com

GC-FID has been demonstrated for the quantitative determination of related compounds, proving its utility for analytes with good thermal stability and volatility. oup.com Method development typically involves optimizing the injection temperature, the temperature program of the column, and the carrier gas flow rate to achieve optimal separation and peak shape. For instance, a highly sensitive GC-MS method for determining four carcinogenic alkyl methanesulfonates, including n-butyl methanesulfonate, utilized a DB-5 capillary column with a programmed temperature gradient to achieve separation. researchgate.net While this study used MS detection, the chromatographic principles are directly applicable to a GC-FID setup.

Table 1: Example GC Parameters for Alkyl Methanesulfonate Analysis

Parameter Condition
Column DB-5 (30 m x 0.32 mm x 1.0 µm)
Injection Temperature 200°C
Carrier Gas Helium
Flow Rate 1.46 mL/min
Temperature Program Optimized gradient

This table is illustrative of typical starting conditions for the analysis of alkyl methanesulfonates by GC, based on findings for similar compounds. researchgate.netresearchgate.net

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique, but its application for this compound is challenging when using standard UV detection. This compound lacks a significant chromophore, meaning it does not absorb ultraviolet (UV) light, making direct detection by HPLC-UV insensitive. researchgate.net

To overcome this limitation, a derivatization strategy is employed. This involves reacting the non-UV-absorbing analyte with a reagent to form a product that is highly responsive to a UV detector. For related methanesulfonate esters, reagents like sodium N,N-diethyldithiocarbamate have been successfully used to create derivatives that can be detected at low levels. nih.gov A similar approach developed for methyl and ethyl methanesulfonates used sodium dibenzyldithiocarbamate as a derivatization reagent for the first time, enhancing the sensitivity of the analysis. nih.govmdpi.com The resulting derivatives can then be separated on a reverse-phase column (e.g., C18) and quantified. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Quantification

For the trace-level quantification required for genotoxic impurities, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and specificity. citeline.comnih.gov This technique combines the separation power of liquid chromatography with the precise detection capabilities of tandem mass spectrometry.

LC-MS/MS methods for this compound typically utilize a reverse-phase column, such as a C18, for separation. citeline.com The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724), with additives like formic acid to improve ionization. rsc.org Detection is performed using a mass spectrometer, often in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity by monitoring a specific precursor-to-product ion transition. nih.gov This specificity allows for the detection of this compound at parts-per-million (ppm) or even lower levels in complex drug substances. citeline.com

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the identity of this compound. These methods provide detailed information about the molecular structure, connectivity, and chemical environment of the atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural confirmation of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the molecule's framework.

The ¹H NMR spectrum of this compound shows distinct signals corresponding to the different types of protons in the butyl and methyl groups. chemicalbook.com The chemical shifts (δ) and coupling patterns are characteristic of the structure. For example, the triplet observed for the protons on the carbon adjacent to the oxygen (CH₂-O) appears at approximately 4.24 ppm, while the methyl protons of the methanesulfonyl group appear as a singlet around 3.01 ppm. chemicalbook.com

The ¹³C NMR spectrum provides information on the carbon skeleton. chemicalbook.com Each unique carbon atom in the molecule gives a distinct signal. The carbon attached to the sulfonate oxygen is typically found downfield around 70 ppm, while the methyl carbon of the methanesulfonyl group is observed at approximately 37 ppm. chemicalbook.com

Table 2: ¹H and ¹³C NMR Chemical Shifts (δ) for n-Butyl Methanesulfonate in CDCl₃

Atom ¹H NMR Shift (ppm) ¹³C NMR Shift (ppm)
CH₃-S 3.01 (s) 37.30
O-CH₂ 4.24 (t) 69.99
-CH₂- 1.74 (m) 31.05
-CH₂- 1.45 (m) 18.67
CH₃-C 0.96 (t) 13.48

Data sourced from experimental findings reported in the literature. chemicalbook.com(s = singlet, t = triplet, m = multiplet)

Mass Spectrometry (EI-MS, ESI-MS)

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of this compound, which aids in its identification and characterization.

Electron Ionization Mass Spectrometry (EI-MS) is often used in conjunction with gas chromatography. In EI-MS, the molecule is fragmented in a reproducible manner, creating a characteristic mass spectrum. The NIST WebBook provides a reference mass spectrum for this compound, which can be used for identification purposes. nist.gov

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. The resulting spectrum provides a unique molecular "fingerprint." For this compound, the FTIR spectrum is characterized by specific absorption bands corresponding to the vibrations of its constituent bonds.

The key functional groups in this compound (CH₃SO₂O(CH₂)₃CH₃) and their expected characteristic vibrational frequencies are:

S=O Stretching: The sulfonate group (SO₃) exhibits strong, characteristic asymmetric and symmetric stretching vibrations. These typically appear in the regions of 1350-1300 cm⁻¹ and 1175-1150 cm⁻¹, respectively.

C-O Stretching: The stretching vibration of the C-O bond in the ester linkage is expected to produce a strong absorption band in the 1000-960 cm⁻¹ region.

C-H Stretching: The aliphatic butyl group will show characteristic C-H stretching vibrations just below 3000 cm⁻¹. Specifically, asymmetric and symmetric stretching of the CH₃ and CH₂ groups are anticipated in the 2960-2850 cm⁻¹ range.

C-H Bending: Bending vibrations for the CH₃ and CH₂ groups will be observed in the 1470-1430 cm⁻¹ and 1380-1370 cm⁻¹ regions.

S-O-C Stretching: The stretching of the S-O-C linkage gives rise to absorptions that can be found in the 800-750 cm⁻¹ range.

These characteristic absorption bands allow for the qualitative identification of this compound and can be used to monitor its presence in various samples.

Table 1: Expected FTIR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
S=O (Sulfonate) Asymmetric Stretch 1350-1300 Strong
S=O (Sulfonate) Symmetric Stretch 1175-1150 Strong
C-O (Ester) Stretch 1000-960 Strong
C-H (Alkyl) Stretch 2960-2850 Medium-Strong
C-H (Alkyl) Bend 1470-1370 Medium

Validation of Analytical Methods

The validation of an analytical method is a critical process that demonstrates its suitability for its intended purpose. dcvmn.orghbm4eu.eu This ensures that the method provides reliable, reproducible, and accurate results. For this compound, any quantitative analytical method must undergo a rigorous validation process covering several key parameters. nih.govnih.gov

Selectivity and Specificity

Selectivity and specificity are related but distinct parameters that describe a method's ability to measure the analyte of interest without interference from other components in the sample matrix. iupac.orgiupac.orgnih.govlew.roloesungsfabrik.de

Specificity is the ultimate form of selectivity, implying that the method produces a response for only the analyte of interest. loesungsfabrik.de A truly specific method will not be affected by the presence of impurities, degradation products, or matrix components.

Selectivity refers to the ability of a method to distinguish and quantify the analyte in the presence of other similar compounds. iupac.orgiupac.orglew.ro

In the analysis of this compound, a selective method would be able to differentiate it from other alkyl methanesulfonates, such as Methyl Methanesulfonate or Ethyl Methanesulfonate. This is often demonstrated by analyzing spiked samples containing the analyte and potential interferents to show that the analyte's signal is not affected.

Sensitivity and Detection Limits

The sensitivity of an analytical method describes its ability to discriminate between small differences in analyte concentration. It is often related to the slope of the calibration curve. The detection limits are crucial parameters that define the lowest concentration of an analyte that can be reliably detected.

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value.

Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

For trace-level analysis of genotoxic impurities like sulfonate esters, highly sensitive methods are required. For instance, a gas chromatography-mass spectrometry (GC-MS) method developed for related sulfonate esters demonstrated the following detection limits:

Table 2: Example Detection and Quantitation Limits for Alkyl Sulfonate Esters by GC-MS

Compound Limit of Detection (LOD) (ppm) Limit of Quantitation (LOQ) (ppm)
Methyl 1-octanesulfonate 0.74 2.48
Ethyl 1-octanesulfonate 0.68 2.25
Butyl 1-octanesulfonate 0.61 2.03

Data from a study on related sulfonate esters, illustrative for this compound analysis. japsonline.com

Precision and Accuracy (Repeatability, Intermediate Precision)

Precision and accuracy are fundamental to the reliability of any quantitative analytical method. nih.govresearchgate.net

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. ikev.org It is usually expressed as the relative standard deviation (RSD).

Repeatability (intra-assay precision) is the precision under the same operating conditions over a short interval of time. ikev.org

Intermediate Precision expresses the within-laboratory variations, such as on different days, with different analysts, or different equipment. ikev.org

Accuracy is the closeness of the test results obtained by the method to the true value. researchgate.netikev.org It is often assessed by analyzing a sample with a known concentration of the analyte (a certified reference material) or by recovery studies in spiked samples.

Validation studies for analytical methods for methanesulfonates report precision and accuracy data. For example, a high-performance liquid chromatography (HPLC) method for the determination of Methyl and Ethyl Methanesulfonate demonstrated the following:

Table 3: Example Precision and Accuracy Data for Methanesulfonate Analysis

Analyte Concentration Level Repeatability (RSD%) Intermediate Precision (RSD%) Accuracy (Recovery %)
Methyl Methanesulfonate Low 2.5 3.1 98.2
Medium 1.8 2.4 101.5
High 1.5 2.1 99.7
Ethyl Methanesulfonate Low 2.8 3.5 97.5
Medium 2.1 2.8 102.1
High 1.7 2.3 100.3

Illustrative data based on validation of methods for related methanesulfonate compounds. nih.gov

Computational and Theoretical Studies of Butyl Methanesulfonate

Quantum Chemical Calculations for Molecular Properties

Quantum chemical methods are employed to model the electronic structure of butyl methanesulfonate (B1217627), allowing for the prediction of its intrinsic properties and chemical behavior. Methodologies like Density Functional Theory (DFT) are particularly valuable for balancing computational accuracy and cost, enabling the calculation of molecular geometries, electronic properties, and charge distributions that govern the molecule's reactivity.

The Conductor-like Screening Model for Real Solvents (COSMO-RS) is an advanced computational method used to predict the thermodynamic properties of fluids and liquid mixtures based on quantum chemistry. vt.edu The model treats a molecule as if it is in a virtual conductor, which creates a screening charge density on the molecular surface. This information is then used to calculate the chemical potential of the molecule in a liquid phase.

A key output of the COSMO calculation is the sigma profile (σ-profile). vt.edu The σ-profile is a histogram that represents the distribution of charge density over the molecule's surface area. vt.eduscm.com It quantifies what portion of the surface has a certain polarity. The profile is typically divided into regions corresponding to hydrogen bond donors (positive polarity), hydrogen bond acceptors (negative polarity), and non-polar segments (neutral polarity). Generating a sigma profile is the most computationally intensive step in using COSMO-based models. vt.eduvt.edu

For butyl methanesulfonate, the σ-profile would be generated through a sequence of DFT calculations. scm.com This profile would be a molecule-specific descriptor, essential for predicting its behavior in various solvents using the COSMO-RS framework. vt.edu

Table 1: Conceptual Sigma Profile Regions for this compound

Polarity RegionCharge Density (σ)Corresponding Molecular FragmentsPredicted Surface Area Contribution
H-bond Donorσ > +σ_hbC-H groups adjacent to sulfonateLow
Non-polar-σ_hb < σ < +σ_hbButyl chain (-(CH₂)₃-CH₃)High
H-bond Acceptorσ < -σ_hbOxygen atoms of the sulfonate group (-SO₃-)Moderate

Note: This table is illustrative, based on the known structure of this compound. Actual values require specific DFT and COSMO calculations.

Quantum chemical calculations, particularly DFT, are used to determine the optimized molecular geometry of this compound, including its bond lengths, bond angles, and dihedral angles. These calculations find the lowest energy arrangement of the atoms, which corresponds to the most stable conformation of the molecule.

The butyl group in this compound can adopt several conformations due to rotation around the C-C and C-O single bonds. Theoretical calculations can explore the potential energy surface to identify different stable conformers (local minima) and the transition states connecting them. This analysis reveals the flexibility of the butyl chain and the relative populations of different conformers at a given temperature. The methanesulfonate group itself is an effective leaving group in part because the negative charge in the resulting anion is stabilized by resonance across the three oxygen atoms.

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for understanding the charge distribution and predicting the reactive sites of a molecule. uni-muenchen.de The MEP is calculated for a specific point in space near a molecule and represents the force that would be exerted on a positive test charge at that point by the molecule's nuclei and electrons. uni-muenchen.de

The MEP is typically mapped onto the molecule's electron density surface, often using a color-coded scheme to visualize regions of different potential. uni-muenchen.demdpi.com

Red/Yellow (Negative Potential): Regions with an excess of electrons, indicating sites susceptible to electrophilic attack. For this compound, these would be concentrated around the highly electronegative oxygen atoms of the sulfonate group. dtic.mil

Blue (Positive Potential): Regions with a deficiency of electrons, indicating sites susceptible to nucleophilic attack. These would be located around the hydrogen atoms and the carbon atom of the butyl group attached to the oxygen. dtic.mil

Green (Neutral Potential): Regions with a relatively neutral potential, typically found over the nonpolar hydrocarbon portions of the butyl chain. dtic.mil

This analysis visually identifies the electrophilic and nucleophilic sites, providing a guide to how this compound will interact with other chemical species.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the dynamic behavior of this compound, such as its interactions with surfaces or its behavior in solution.

MD simulations are a powerful tool for investigating the adsorption of molecules onto various material surfaces, such as graphene or mineral surfaces. ijcce.ac.irprinceton.edu These simulations can elucidate the mechanism of adsorption, the orientation of the adsorbed molecules, and the strength of the interaction between the molecule and the surface.

In a typical simulation studying the adsorption of this compound, a model of a specific surface (e.g., a sheet of graphene or a clay mineral) would be constructed. ijcce.ac.irprinceton.edu this compound molecules would be placed in a simulation box containing the surface, often along with a solvent like water. The simulation would then track the trajectories of the molecules as they approach and interact with the surface.

Key findings from such a simulation would include:

Adsorption Energy: Calculating the change in potential energy as the molecule adsorbs onto the surface to determine the strength of the interaction.

Adsorbed Conformation: Analyzing the preferred orientation of this compound on the surface, revealing whether the polar sulfonate head or the nonpolar butyl tail preferentially interacts with the substrate.

Surface Structuring: Observing how the adsorbed molecules arrange themselves on the surface, for instance, forming monolayers or aggregates. mdpi.com

The nature of the adsorption would depend heavily on the properties of the surface. On a hydrophobic surface like graphene, the nonpolar butyl chain would likely be the primary site of interaction via van der Waals forces. ijcce.ac.ir On a polar or charged surface, the polar methanesulfonate group would be expected to dominate the interaction. princeton.edu

Table 2: Factors Influencing Adsorption in MD Simulations

FactorDescriptionPotential Effect on this compound Adsorption
Surface PolarityThe distribution of charge on the material surface.A polar surface would favor interaction with the sulfonate group; a non-polar surface would favor the butyl chain.
SolventThe liquid medium in which the simulation is run.Solvent molecules compete for surface sites and solvate the this compound, affecting its adsorption affinity.
TemperatureA measure of the kinetic energy of the system.Higher temperatures can increase molecular motion, potentially leading to desorption from the surface. ijcce.ac.ir
Contaminant ConcentrationThe number of molecules per unit volume.Higher concentrations can lead to the formation of denser, more ordered layers on the surface. mdpi.com

MD simulations are widely used to study the behavior of molecules in solution, providing insights into solvation processes and intermolecular interactions. mdpi.com A simulation of this compound in a solvent (e.g., water or an organic solvent) would involve placing one or more this compound molecules in a box filled with solvent molecules and simulating their movement over time.

Analysis of the simulation trajectories can reveal:

Solvation Shell Structure: The arrangement of solvent molecules around the solute can be characterized using the radial distribution function (RDF), which gives the probability of finding a solvent molecule at a certain distance from the solute. chemrxiv.org In an aqueous solution, water molecules would be expected to form hydrogen bonds with the oxygen atoms of the methanesulfonate group.

Intermolecular Interactions: The simulation can quantify the different types of interactions, such as hydrogen bonds and van der Waals forces, between this compound and the solvent molecules. dovepress.com The relative strength and lifetime of these interactions determine the solubility and dynamic behavior of the compound.

These simulations provide a molecular-level picture that helps explain macroscopic properties like solubility and reactivity in different solvent environments. mdpi.com

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and reactivity of chemical compounds. While specific DFT studies focusing solely on this compound are not extensively documented in publicly available literature, research on structurally related compounds, particularly ionic liquids containing the methanesulfonate anion, provides significant insights into the potential behavior of the molecule. These studies form the basis of the following sections, offering a theoretical perspective on electronic properties and interaction mechanisms. General principles of DFT involve using the electron density to calculate the molecule's energy, which allows for the prediction of various chemical properties. nih.govarxiv.org

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule, particularly the distribution of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to understanding its reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower reactivity. nih.gov

While direct calculations for this compound are not available, studies on the ionic liquid 1-butyl-3-methylimidazolium methanesulfonate ([C₄mim][CH₃SO₃]) offer valuable data on the methanesulfonate anion. proquest.com Using the COSMO-RS model, which is derived from quantum chemical calculations, the charge density distribution of the methanesulfonate anion has been analyzed. proquest.com The resulting sigma profile (σ-profile) indicates the molecule's polarity distribution. The σ-profile for the methanesulfonate anion shows a distinct region of high negative charge density (hydrogen bond acceptor region), which is crucial for its interaction with other molecules. proquest.com

From these related studies, a set of quantum chemical descriptors can be conceptualized for how they would be calculated for this compound to predict its reactivity.

Table 1: Key Quantum Chemical Descriptors and Their Significance

DescriptorFormulaSignificance
HOMO Energy EHOMOIndicates electron-donating ability. Higher values suggest a better electron donor.
LUMO Energy ELUMOIndicates electron-accepting ability. Lower values suggest a better electron acceptor.
Energy Gap (ΔE) ΔE = ELUMO - EHOMORelates to chemical stability and reactivity. A larger gap suggests higher stability.
Chemical Hardness (η) η = (ELUMO - EHOMO) / 2Measures resistance to change in electron distribution. Harder molecules have larger energy gaps.
Electronegativity (χ) χ = -(EHOMO + ELUMO) / 2Measures the power of an atom or group to attract electrons.
Electrophilicity Index (ω) ω = χ² / (2η)Measures the propensity of a species to accept electrons.

This table outlines the theoretical descriptors used in DFT to predict reactivity. Specific values for this compound are not available in the cited literature.

Corrosion Inhibition Mechanisms

Computational studies, particularly DFT and Molecular Dynamics (MD) simulations, are instrumental in elucidating the mechanisms by which chemical compounds inhibit corrosion. These models can predict the adsorption behavior of an inhibitor on a metal surface and characterize the nature of the interaction.

Research on the ionic liquid 1-butyl-3-methylimidazolium methanesulfonate ([C₄MIM][OMs]) has demonstrated its effectiveness as a corrosion inhibitor for mild steel in acidic environments. nih.govresearchgate.net DFT and MD simulations were employed to investigate its interaction with the Fe (110) surface of steel. nih.govresearchgate.net The theoretical investigations confirmed that the [C₄MIM][OMs] molecules form a protective barrier film on the mild steel surface. nih.govresearchgate.net

The mechanism of inhibition involves the adsorption of the inhibitor molecules onto the metal. This adsorption can occur through two main processes:

Physisorption: This involves electrostatic interactions, such as van der Waals forces, between the inhibitor molecules and the charged metal surface.

Chemisorption: This involves the sharing of electrons and the formation of coordinate covalent bonds between the inhibitor and the metal. This typically occurs via heteroatoms (like oxygen and sulfur in the methanesulfonate group) that can donate lone-pair electrons to the vacant d-orbitals of the iron atoms. imist.ma

The DFT calculations for [C₄MIM][OMs] provide insights into its electronic properties that facilitate this interaction. The presence of electronegative oxygen and sulfur atoms in the methanesulfonate anion creates active sites for adsorption. The calculated quantum chemical parameters for the ionic liquid, such as the energies of its HOMO and LUMO, indicate its propensity to interact with the metal surface, leading to the formation of a stable, protective layer that impedes the corrosive action of the acidic medium. nih.govresearchgate.net

Structure-Property Relationships from Computational Models

Computational models are essential for establishing relationships between the molecular structure of a compound and its macroscopic properties. These models, ranging from quantitative structure-activity relationship (QSAR) approaches to molecular dynamics simulations, can predict physical and chemical behaviors, saving significant time and resources compared to purely experimental methods.

Prediction of Activity Coefficients

The activity coefficient (γ) is a measure of the deviation of a mixture from ideal behavior. Predicting activity coefficients is crucial in chemical engineering for designing and optimizing separation processes and phase equilibria. While experimental data for this compound is limited, computational models like UNIFAC (UNIQUAC Functional-group Activity Coefficients) and COSMO-SAC (Conductor-like Screening Model for Segment Activity Coefficients) provide frameworks for its prediction. arxiv.orggithub.iodoi.org

More recently, machine learning models have been proposed for predicting activity coefficients with high accuracy, often outperforming established physical methods. github.io These models are trained on large datasets of known activity coefficients and can predict values for new binary mixtures without requiring physical descriptors of the components. github.io For a molecule like this compound, these predictive methods could be employed to estimate its behavior in various solvent mixtures, which is essential for process simulation and design. github.iodoi.org

Table 2: Common Computational Models for Activity Coefficient Prediction

ModelBasis of PredictionRequired InputsTypical Application
UNIFAC Group contribution method based on molecular functional groups.Molecular structure (defined by functional groups).Phase equilibria calculations in chemical engineering.
COSMO-SAC Quantum chemistry calculations of molecular surface polarization charges (σ-profiles).3D molecular structure for quantum chemical calculation.Prediction for a wide range of binary mixtures, including those with ionic liquids.
Machine Learning Statistical learning from large experimental datasets.A sparse matrix of experimental activity coefficient data.High-throughput screening and prediction for mixtures not yet explored experimentally.

Ionic Solvation Studies

Ionic solvation refers to the interaction of ions with solvent molecules. While this compound is a neutral molecule, understanding its behavior in ionic solutions or its ability to solvate ions is relevant in various applications, such as in electrolyte formulations or as a medium for reactions involving ionic species.

Computational studies on the micro-solvation of related molecules, such as ethers and esters, provide a framework for how this compound might behave. dtu.dkdtu.dkrsc.org These studies often use a combination of quantum chemical calculations and spectroscopic techniques to investigate the non-covalent interactions, such as hydrogen bonding and dispersion forces, between the solvent and solute molecules. dtu.dkdtu.dk

For instance, infrared spectroscopy combined with DFT calculations has been used to study the solvation of simple esters in various solvents. rsc.org These studies show that hydrogen bonding typically occurs at the carbonyl oxygen. rsc.org In the case of this compound, similar interactions would be expected to occur at the sulfonyl oxygens, which are the primary sites for hydrogen bonding with protic solvents or for coordination with cations. Molecular dynamics simulations could further be used to model the solvation shell structure around the this compound molecule, providing detailed information on the coordination numbers and orientation of solvent molecules. pitt.edu

Environmental Fate and Transport Considerations Excluding Dosage/administration

Abiotic Transformation Processes

Abiotic transformation involves the degradation of a chemical through non-biological processes, including hydrolysis, photolysis, and oxidation by reactive species.

Hydrolysis is a significant degradation pathway for butyl methanesulfonate (B1217627) in aqueous environments. The process involves the cleavage of the ester bond, yielding butanol and methanesulfonic acid as the primary products. The rate of this reaction is influenced by both pH and temperature.

Table 1: General Principles of Butyl Methanesulfonate Hydrolysis

Factor Influence on Hydrolysis Rate Primary Products
pH Generally faster under alkaline conditions Butanol, Methanesulfonic Acid
Temperature Increased temperature generally increases the rate Butanol, Methanesulfonic Acid
Water Content Higher water concentration can accelerate the reaction Butanol, Methanesulfonic Acid

This table is based on general principles of sulfonate ester hydrolysis due to the lack of specific quantitative data for this compound.

Photolysis, or the degradation of a chemical by light, is another potential abiotic transformation process. However, specific studies on the photolysis of this compound in aquatic and atmospheric systems are limited. For a chemical to undergo direct photolysis, it must absorb light in the environmentally relevant spectrum (wavelengths greater than 290 nm). The determination of photodegradation quantum yields, which quantify the efficiency of a photochemical reaction, is crucial for modeling this process. rsc.org Without specific absorption spectra and quantum yield data for this compound, its susceptibility to direct photolysis cannot be accurately determined. Indirect photolysis, mediated by photosensitized reactions, could also contribute to its degradation, but this would depend on the specific composition of the environmental matrix.

Oxidation by reactive species, such as hydroxyl radicals (•OH), is expected to be a significant transformation pathway for this compound, particularly in the atmosphere and in sunlit surface waters where these radicals are generated. Hydroxyl radicals are powerful, non-selective oxidants that react rapidly with a wide range of organic compounds. rsc.orgnist.govscispace.com

Biotic Transformation Processes

Biotic transformation involves the degradation of a chemical by living organisms, primarily microorganisms.

The biodegradation of this compound in soil and water is anticipated to occur, although specific studies on this compound are scarce. The biodegradability of structurally related sulfonate compounds, such as linear alkylbenzene sulfonates (LAS) and methyl ester sulfonates, has been demonstrated. researchgate.netnih.gov These studies indicate that microorganisms possess the enzymatic machinery to metabolize sulfonate-containing compounds. For example, the half-lives for the mineralization of the benzene (B151609) ring in various LAS homologs in sludge-amended soils have been reported to be in the range of 18 to 26 days. nih.gov While LAS are structurally different from this compound, this suggests that the sulfonate group itself is not inherently recalcitrant to microbial attack. The ultimate biodegradability of a compound is often assessed by its mineralization to carbon dioxide, water, and inorganic salts. nih.gov

Table 2: Biodegradation Half-life of Structurally Related Sulfonate Compounds

Compound Class Environmental Compartment Reported Half-life Range
Linear Alkylbenzene Sulfonates (LAS) Sludge-amended soil 18 - 26 days (for benzene ring mineralization)

This table provides data for structurally related compounds to infer the potential biodegradability of this compound.

The metabolic pathways for the microbial degradation of this compound have not been explicitly elucidated. However, based on the metabolism of other sulfonate and ester-containing compounds, a plausible pathway can be proposed.

The initial step in the degradation is likely the enzymatic hydrolysis of the ester bond by an esterase, releasing butanol and methanesulfonic acid.

Proposed Initial Step: this compound + H₂O → Butanol + Methanesulfonic Acid

Following this initial cleavage, the two products would be further metabolized through separate pathways:

Butanol: Butanol is a simple alcohol that is readily biodegradable by a wide variety of microorganisms. It would likely be oxidized sequentially to butanal, butyric acid, and then enter central metabolic pathways (e.g., the citric acid cycle) via beta-oxidation of its coenzyme A derivative.

Methanesulfonic Acid (MSA): MSA is a known intermediate in the biogeochemical sulfur cycle and can be utilized by various aerobic bacteria as a source of carbon and sulfur. nih.gov The microbial metabolism of MSA is initiated by the enzyme methanesulfonate monooxygenase, which cleaves the C-S bond. nih.gov

Alternatively, some microorganisms may possess enzymes called alkylsulfatases that can directly cleave the sulfate (B86663) ester bond in related compounds, initiating the degradation process. nih.gov It is also possible that desulfonation, the removal of the sulfonate group, could be an initial step in the metabolic pathway for some bacteria, as has been observed for other sulfonated compounds. nih.govnih.gov

Environmental Distribution and Partitioning of this compound

The environmental distribution of this compound is governed by its physicochemical properties, which influence its partitioning between air, water, soil, and biota. The partitioning behavior of a chemical is a key determinant of its potential for transport and accumulation in various environmental compartments.

Volatility and Atmospheric Transport

For comparison, structurally similar, shorter-chain alkyl methanesulfonates like ethyl methanesulfonate have a low vapor pressure (0.206 mm Hg) and a low estimated Henry's Law constant (5.4 x 10⁻⁶ atm-cu m/mole), suggesting that while some volatilization may occur from moist soil and water surfaces, it is not expected to be a primary transport pathway. nih.gov Given that this compound has a longer alkyl chain, its vapor pressure is expected to be even lower, further limiting its potential for atmospheric transport.

The atmospheric fate of methanesulfonate compounds is primarily determined by their reaction with photochemically produced hydroxyl radicals. For ethyl methanesulfonate, the estimated atmospheric half-life is approximately 30 days. nih.gov A similar or potentially longer atmospheric half-life could be expected for this compound, but due to its likely low volatility, long-range atmospheric transport is not anticipated to be a significant environmental pathway.

Estimated Physicochemical Properties Related to Volatility:

PropertyEstimated Value/IndicationImplication for Environmental Fate
Vapor Pressure Low (inferred from related compounds)Limited volatilization from soil and water surfaces.
Henry's Law Constant Low (inferred from related compounds)Low potential for partitioning from water to air.
Atmospheric Half-life Likely on the order of days to weeksIf it enters the atmosphere, it will undergo degradation.

Sorption to Soil and Sediments

The mobility of this compound in the terrestrial environment is largely dependent on its tendency to adsorb to soil and sediment particles. This is quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). A low Koc value indicates weak adsorption and high mobility, while a high Koc suggests strong adsorption and low mobility.

The Koc of a non-ionic organic compound can be estimated from its octanol-water partition coefficient (Kow). This compound has a computed log Kow of 0.9, which suggests it is relatively hydrophilic. nih.gov Generally, compounds with a low log Kow have a low potential for sorption to organic matter in soil and sediment.

For instance, ethyl methanesulfonate, with a log Kow of 0.09, has an estimated Koc value of 22, indicating very high mobility in soil. nih.govnih.gov Given the slightly higher but still low log Kow of this compound, it is also expected to have a low Koc value and therefore exhibit high mobility in soil. This means it has the potential to leach through the soil profile and potentially reach groundwater.

Estimated Soil Sorption and Mobility:

ParameterEstimated Value/IndicationImplication for Environmental Fate
Log Kow 0.9Relatively hydrophilic nature.
Soil Adsorption Coefficient (Koc) Low (inferred from Log Kow and related compounds)Weak adsorption to soil organic matter.
Mobility in Soil HighPotential for leaching into groundwater.

Bioaccumulation Potential

Bioaccumulation refers to the process by which a chemical is taken up by an organism from the environment, leading to a concentration in the organism that is greater than in the surrounding medium. The bioconcentration factor (BCF) is a common measure of this potential for aquatic organisms.

The BCF of a substance can be estimated from its log Kow. A low log Kow generally corresponds to a low BCF, indicating a low potential for bioaccumulation. As previously mentioned, the computed log Kow for this compound is 0.9. nih.gov This low value strongly suggests that the compound has a low potential to bioconcentrate in aquatic organisms.

This is consistent with data for related compounds. For example, ethyl methanesulfonate has an estimated BCF of 3, which is considered low. nih.gov Similarly, methyl methanesulfonate is not expected to bioconcentrate in aquatic organisms. nih.gov Therefore, it is highly probable that this compound will not significantly accumulate in the tissues of fish or other aquatic life.

Estimated Bioaccumulation Potential:

ParameterEstimated Value/IndicationImplication for Environmental Fate
Log Kow 0.9Low lipophilicity.
Bioconcentration Factor (BCF) Low (inferred from Log Kow and related compounds)Low potential for accumulation in aquatic organisms.

Applications of Butyl Methanesulfonate in Advanced Chemical Research Excluding Dosage/administration

Reagent in Organic Synthesis

The primary application of butyl methanesulfonate (B1217627) in organic synthesis is as a potent butylation agent. Its utility stems from the properties of the methanesulfonate moiety, which is a superior leaving group due to the stability of the resulting methanesulfonate anion. This stability is achieved through resonance, where the negative charge is delocalized across the three oxygen atoms of the sulfonate group.

This inherent reactivity facilitates nucleophilic substitution reactions, where various nucleophiles can displace the mesylate group to form new carbon-carbon or carbon-heteroatom bonds. The process typically follows an Sₙ2 mechanism, involving the cleavage of the alkyl-oxygen bond as the nucleophile attacks the carbon atom of the butyl group. Consequently, butyl methanesulfonate is frequently employed for the butylation of diverse nucleophiles, including amines and alcohols, to create more complex molecules.

The synthesis of this compound itself is most commonly achieved through the esterification of a butanol isomer with methanesulfonyl chloride in the presence of a base like pyridine (B92270). chemicalbook.com This reaction, known as mesylation, effectively converts the alcohol's hydroxyl group into the highly reactive methanesulfonate group.

Key Roles of this compound in Organic Synthesis
RoleDescriptionPrimary MechanismKey Feature
Alkylating AgentTransfers its butyl group to a variety of nucleophiles (e.g., amines, alcohols). Sₙ2 Nucleophilic Substitution. Effective introduction of a butyl functional group.
Synthetic IntermediateUsed in multi-step syntheses to introduce a reactive site for subsequent transformations. Nucleophilic Substitution / EliminationThe methanesulfonate (mesylate) group is an excellent leaving group.

Precursor for Specialty Chemicals and Materials

This compound serves as a key starting material in the synthesis of various specialty chemicals, most notably task-specific ionic liquids. cymitquimica.comchemicalbook.com Its role as a precursor involves reacting it with other organic molecules to build the cationic component of the ionic liquid. For instance, n-butyl methanesulfonate is reacted with 1-methylimidazole (B24206) to produce 1-butyl-3-methylimidazolium methanesulfonate, a well-studied ionic liquid. chemicalbook.com This metathesis approach allows for the fine-tuning of the physical and chemical properties of the resulting ionic liquids by pairing the cation formed from this compound with different anions.

Beyond ionic liquids, its isomers are used as intermediates in materials science. tert-Butyl methanesulfonate (TBMS) is valuable due to the steric hindrance provided by the tert-butyl group combined with the reactivity of the mesylate leaving group. It has also been utilized in the synthesis of specific diastereoisomeric methanesulfonate compounds which act as precursors for creating fluorinated molecules.

Studies in Ionic Liquids and Green Chemistry

The application of this compound as a precursor is central to research in ionic liquids (ILs) and their role in green chemistry. researchgate.net Ionic liquids, such as 1-butyl-3-methylimidazolium methanesulfonate ([C4MIM][OMs]), are salts that are liquid at or near room temperature and are explored as environmentally benign alternatives to traditional volatile organic solvents. researchgate.netafricaresearchconnects.com The synthesis of [C4MIM][OMs] is typically achieved by reacting n-butyl methanesulfonate with 1-methylimidazole. chemicalbook.com The resulting IL exhibits unique properties, including high thermal stability and the ability to dissolve a wide range of materials, making it a versatile medium for chemical reactions and extractions. mdpi.com

Role in Sustainable Chemical Methodologies

Ionic liquids derived from this compound are investigated for their potential to make chemical processes more sustainable. nih.gov One significant area of research is carbon capture. researchgate.net Due to its sulphur-functionalized anion and bulky alkyl groups, 1-butyl-3-methylimidazolium methanesulfonate has demonstrated a significant affinity for CO₂, with studies showing a maximum solubility of approximately 2.7 mmol/g at room temperature and 45 bar pressure. researchgate.net This suggests its potential application in technologies designed to mitigate greenhouse gas emissions. researchgate.net The principles of green chemistry encourage the reduction or elimination of hazardous substances, and the use of ILs as recyclable solvents or reaction media aligns with this goal. nih.govispe.org

Corrosion Inhibition Studies

Recent research has highlighted the efficacy of 1-butyl-3-methylimidazolium methanesulfonate ([C4MIM][OMs]) as a corrosion inhibitor, particularly for mild steel in acidic environments. researchgate.netnih.gov Theoretical and experimental studies have shown that the ionic liquid forms a protective barrier film on the metal's surface, significantly reducing the rate of corrosion. africaresearchconnects.comresearchgate.net The inhibition performance is concentration-dependent, with efficiency increasing as the concentration of the ionic liquid rises. nih.gov This application represents a sustainable approach to materials protection in various industrial settings. africaresearchconnects.com

Corrosion Inhibition Efficiency of [C4MIM][OMs] on Mild Steel in 1 M H₂SO₄
Measurement TechniqueMaximum Inhibition Efficiency (%)Concentration
Weight Loss85.71%. researchgate.netnih.gov0.8 g L⁻¹. researchgate.netnih.gov
Polarization92.5%. researchgate.netnih.gov0.8 g L⁻¹. researchgate.netnih.gov
Impedance91.1%. researchgate.netnih.gov0.8 g L⁻¹. researchgate.netnih.gov

Research in Medicinal Chemistry and Drug Development

In the broad field of medicinal chemistry, which focuses on the design and synthesis of pharmaceutical compounds, this compound serves as a valuable research tool and reagent. cymitquimica.comsteeronresearch.com Its function as an alkylating agent is fundamental to its application. It is used in laboratory settings to introduce butyl groups into molecules, a common modification strategy in the development of new chemical entities. steeronresearch.com

While not a therapeutic agent itself, it is used as a reactant in the synthesis of more complex molecules, including those with potential pharmaceutical applications. cymitquimica.com Furthermore, n-butyl methanesulfonate is employed in foundational research, such as in vitro studies investigating the alkylation of DNA. These studies, which have shown that it forms n-butyl adducts, are crucial for understanding the mechanisms of mutagenesis and the interaction of alkylating agents with biological macromolecules, a key aspect of toxicology and drug development research. steeronresearch.com

Future Directions and Emerging Research Areas for Butyl Methanesulfonate

The trajectory of research involving butyl methanesulfonate (B1217627) is poised to expand into more sophisticated and specialized domains. Future investigations will likely leverage cutting-edge analytical and computational tools to unravel its complex interactions and potential applications. The following areas represent the forefront of emerging research, aiming to provide a more comprehensive understanding of this alkylating agent.

Q & A

Q. What are the optimal synthetic routes and characterization methods for butyl methanesulfonate?

this compound is typically synthesized via nucleophilic substitution, where methanesulfonyl chloride reacts with butanol under controlled conditions. Key parameters include temperature (0–5°C to minimize side reactions), stoichiometric ratios, and inert atmospheres to prevent hydrolysis. Characterization requires 1^1H/13^13C NMR to confirm ester formation (e.g., sulfonate peak at ~3.0–3.5 ppm) and HPLC to assess purity (>98% for reproducible studies) . For novel derivatives, elemental analysis or mass spectrometry is mandatory .

Q. How does the alkyl chain length (e.g., butyl vs. ethyl) influence the reactivity of methanesulfonate esters?

Longer alkyl chains (e.g., butyl) reduce electrophilicity compared to shorter chains (e.g., methyl or ethyl), slowing alkylation kinetics. This is critical in designing alkylating agents for organic synthesis or mutagenesis studies. Comparative kinetic studies using UV-Vis spectroscopy or GC-MS can quantify reaction rates under varying solvent polarities .

Q. What safety protocols are essential when handling this compound in laboratory settings?

this compound is mutagenic and potentially carcinogenic, similar to ethyl methanesulfonate (EMS). Protocols include:

  • Use of fume hoods and PPE (gloves, lab coats).
  • Neutralization of waste with 10% sodium bicarbonate before disposal.
  • Regular monitoring of workplace air concentrations (via LC-MS) to ensure levels remain below 1 ppm .

Q. How can researchers validate the purity of this compound batches?

Purity validation involves:

  • Chromatography : HPLC with UV detection (λ = 210 nm) to detect residual butanol or methanesulfonic acid.
  • Thermogravimetric Analysis (TGA) : To confirm thermal stability and absence of volatile impurities.
  • Karl Fischer Titration : For water content (<0.1% w/w) .

Q. What are the key applications of this compound in organic synthesis?

It serves as an alkylating agent for introducing butyl groups into nucleophiles (e.g., amines, thiols). Example: Synthesis of tert-butoxycarbonyl (Boc)-protected amines using 4-[(tert-butoxycarbonyl)amino]this compound, requiring anhydrous DMF and NaH as a base .

Advanced Research Questions

Q. How do solvent interactions affect the alkylation efficiency of this compound?

Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity by stabilizing transition states. Studies using 2D-IR spectroscopy in ionic liquids (e.g., 1-butyl-3-methylimidazolium methanesulfonate) reveal solvent-solute hydrogen bonding networks that modulate reaction pathways .

Q. What experimental strategies resolve contradictions in mutagenicity data across studies?

Discrepancies may arise from differences in:

  • Dosage : Use Ames test variants with S9 metabolic activation to simulate in vivo conditions.
  • Cell Lines : Compare results in bacterial (e.g., Salmonella TA1535) vs. mammalian (e.g., CHO-K1) systems.
  • Statistical Power : Employ larger sample sizes (n ≥ 3 replicates) and meta-analysis of historical datasets .

Q. How can computational modeling predict the environmental persistence of this compound?

Density Functional Theory (DFT) calculations estimate hydrolysis rates (half-life in water: ~72 hours at pH 7). Experimental validation via 1^1H NMR kinetic studies under varying pH (4–10) and temperatures (20–40°C) is recommended .

Q. What advanced techniques characterize this compound’s role in ionic liquid systems?

  • Small-Angle X-ray Scattering (SAXS) : To analyze micelle formation in aqueous solutions.
  • Electrochemical Impedance Spectroscopy (EIS) : For studying ion transport in deep eutectic solvents .

Q. How does this compound compare to busulfan in crosslinking DNA for cancer research?

Busulfan (a bis-sulfonate ester) exhibits higher crosslinking efficiency due to its bifunctional alkylation. Comparative studies using comet assays or γ-H2AX foci quantification can assess DNA damage profiles. Note: this compound’s monofunctional nature limits its therapeutic use but makes it a tool for probing single-strand breaks .

Tables for Key Data

Property This compound Ethyl Methanesulfonate Busulfan
CAS NumberNot explicitly listed62-50-055-98-1
Molecular Weight (g/mol)~156.2 (estimated)124.16246.30
Mutagenicity (Ames Test)Positive (TA100 strain)PositivePositive (in vivo)
Primary ApplicationAlkylation studiesMutagenesis screensChemotherapy agent
Key Reference

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Butyl methanesulfonate
Reactant of Route 2
Reactant of Route 2
Butyl methanesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.